molecular formula C14H12N2O3S B5138769 5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5138769
M. Wt: 288.32 g/mol
InChI Key: JBVWVDGJBUYIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it particularly useful in a variety of laboratory experiments. In

Scientific Research Applications

5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to have a variety of scientific research applications. One area of particular interest is in the field of medicinal chemistry, where this compound has been studied for its potential as an anticancer agent. It has also been investigated for its potential as an antimicrobial agent, as well as for its ability to inhibit certain enzymes involved in various disease processes.

Mechanism of Action

The mechanism of action of 5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This compound has been found to have a high affinity for certain protein targets, which may be responsible for its observed effects.
Biochemical and Physiological Effects:
Studies have shown that 5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can have a variety of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells relatively unaffected. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its high potency and specificity for certain targets. This makes it a valuable tool for studying the mechanisms of various disease processes. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water and other common solvents.

Future Directions

There are many potential future directions for research on 5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is in the development of new anticancer agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as infectious diseases and neurodegenerative disorders.

Synthesis Methods

The synthesis method for 5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 2-amino-4,6-dihydroxypyrimidine with allyl bromide and 2-hydroxybenzaldehyde in the presence of a base. The resulting compound is then treated with thioacetic acid to yield the final product. This synthesis method has been well established and has been used to produce large quantities of the compound for scientific research purposes.

properties

IUPAC Name

5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-2-7-19-11-6-4-3-5-9(11)8-10-12(17)15-14(20)16-13(10)18/h2-6,8H,1,7H2,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVWVDGJBUYIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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